molecular formula C7H13F2NO B2812021 2-(Difluoromethoxymethyl)piperidine CAS No. 1597236-28-6

2-(Difluoromethoxymethyl)piperidine

Cat. No. B2812021
CAS RN: 1597236-28-6
M. Wt: 165.184
InChI Key: ICWAQXCRDIFRQW-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxymethyl)piperidine” is a piperidine derivative. Piperidine is a six-membered heterocyclic system and is a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxymethyl)piperidine” is represented by the InChI code 1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical form of “2-(Difluoromethoxymethyl)piperidine” is liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Pharmaceutical Building Blocks

2-(Difluoromethoxymethyl)piperidine and its derivatives have been explored extensively in synthetic organic chemistry for constructing complex molecules. A notable study is the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, demonstrating the compound's utility in preparing mono-, di-, and trisubstituted piperidine analogs. This research highlights the chemical's potential in creating structures with significant pharmaceutical relevance, offering a simplified route to complex molecular scaffolds (Bariau et al., 2006).

Antimicrobial and Anticancer Applications

Piperidine derivatives, closely related to 2-(Difluoromethoxymethyl)piperidine, have shown promising antimicrobial and anticancer properties. For instance, piperine, a derivative, has been studied for its potentiating effect on ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, indicating its role in enhancing antibiotic efficacy (Khan et al., 2006). Furthermore, recent reviews highlight the anticancer potential of piperidine and piperine, showcasing their activity against a variety of cancers through modulation of crucial signaling pathways and inhibition of cell migration (Mitra et al., 2022).

Chemical Synthesis and Characterization

The chemical versatility of piperidine derivatives allows for their application in various synthetic methods, such as the convenient synthesis of substituted piperidinones from α,β-unsaturated amides. This approach demonstrates the compound's utility in the formal synthesis of complex molecules like deplancheine, tacamonine, and paroxetine, showcasing its role in medicinal chemistry (Takasu et al., 2005).

Corrosion Inhibition

In addition to pharmaceutical applications, some piperidine derivatives have been investigated for their potential in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies on certain piperidine derivatives have provided insights into their adsorption behaviors on metal surfaces, highlighting their utility in protecting metals against corrosion (Kaya et al., 2016).

Mechanism of Action

Target of Action

Piperidine derivatives, which include this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is presumed that piperidine compounds interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Pharmacokinetics

It is known that piperine, a related compound, enhances the bioavailability of several drugs by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (ugt) and sulfotransferase (sult) .

Result of Action

Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Difluoromethoxymethyl)piperidine”, is an important task of modern organic chemistry . The current research aims to discover and biologically evaluate potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-(difluoromethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAQXCRDIFRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxymethyl)piperidine

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